6-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine
Overview
Description
The compound “6-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine” is a complex organic molecule. It likely contains a naphthyridine core, which is a type of nitrogen-containing heterocycle . The trifluoromethyl group (-CF3) and benzyl group (-C6H5CH2) are common functional groups in organic chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through methods such as nucleophilic substitution, coupling reactions, or cyclization reactions .Scientific Research Applications
Synthesis and Chemical Modifications
- Expeditious Synthesis : Guiadeen et al. (2008) described a concise synthesis of related tetrahydro-1,6-naphthyridine compounds using microwave irradiation, which could be applicable to the synthesis of 6-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine (Guiadeen et al., 2008).
- Chemical Modification for Biological Activity : Shiozawa et al. (1984) synthesized similar compounds through chemical modification, which might provide insights for modifying 6-Benzyl-2-(trifluoromethyl)-tetrahydro-1,6-naphthyridine for specific biological activities (Shiozawa et al., 1984).
Biological Applications and Research
- NK1 Receptor Antagonists : Natsugari et al. (1999) studied cyclic analogues of naphthyridine compounds as NK1 antagonists, suggesting potential therapeutic applications for similar compounds in treating disorders like bladder function disorders (Natsugari et al., 1999).
- c-Met Kinase Inhibition : Wang et al. (2013) identified the 1,6-naphthyridine motif as a key scaffold in medicinal chemistry, especially as c-Met kinase inhibitors. This could be relevant for cancer research using the 6-Benzyl-2-(trifluoromethyl)-tetrahydro-1,6-naphthyridine structure (Wang et al., 2013).
Novel Synthetic Methods
- Cyclobutene Ring-Opening : Mailyan et al. (2012) developed an efficient synthesis method for CF3-substituted tetrahydro-1,7-naphthyridines, which could be adapted for synthesizing variants of 6-Benzyl-2-(trifluoromethyl)-tetrahydro-1,6-naphthyridine (Mailyan et al., 2012).
Library Synthesis and Screening
- Antituberculosis Activity : Zhou et al. (2008) used similar tetrahydro-1,6-naphthyridine scaffolds in library synthesis, identifying compounds with antituberculosis activity. This suggests potential research avenues for 6-Benzyl-2-(trifluoromethyl)-tetrahydro-1,6-naphthyridine in drug discovery (Zhou et al., 2008).
Future Directions
Properties
IUPAC Name |
6-benzyl-2-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2/c17-16(18,19)15-7-6-13-11-21(9-8-14(13)20-15)10-12-4-2-1-3-5-12/h1-7H,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMDCEXQXXIPGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(C=C2)C(F)(F)F)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60727867 | |
Record name | 6-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60727867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1108192-98-8 | |
Record name | 6-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60727867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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